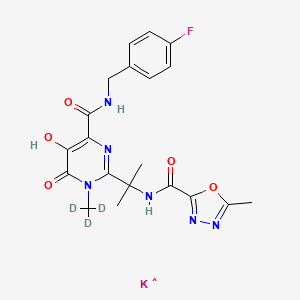

Raltegravir-d3 (potassium)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H21FKN6O5 |

|---|---|

Molecular Weight |

486.5 g/mol |

InChI |

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/i4D3; |

InChI Key |

NLDVPINGTPMESH-NXIGQQGZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)O.[K] |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F.[K] |

Origin of Product |

United States |

Synthetic Organic Chemistry and Isotopic Labeling of Raltegravir D3 Potassium

Precursor Selection and Optimized Reaction Pathways for Deuterium (B1214612) Incorporation

The introduction of deuterium into the Raltegravir (B610414) scaffold is a critical step that defines the isotopic identity of the final compound. The "-d3" designation typically refers to the replacement of three hydrogen atoms with three deuterium atoms at a single methyl group. In the context of Raltegravir, a common target for deuteration is the N-methyl group on the pyrimidinone ring, a site susceptible to metabolic oxidation. Slowing metabolism at this site via the kinetic isotope effect is a primary driver for developing such deuterated analogs. nih.govacs.org

Site-specific deuteration is essential to achieve the desired modification in the molecule's properties. For Raltegravir-d3, the focus is on the selective trideuteromethylation of the pyrimidinone nitrogen. The synthetic strategy typically involves preparing a demethylated precursor of the pyrimidinone ring system and then introducing the trideuteromethyl (–CD3) group in a subsequent step.

One established synthetic route to Raltegravir involves the methylation of a pyrimidone intermediate. wikipedia.orgmedkoo.com To produce the deuterated analog, this step is modified by replacing the standard methylating agent with its deuterated counterpart. This ensures the deuterium is incorporated exclusively at the desired nitrogen position, avoiding isotopic scrambling. The use of a deuterated "magic methyl" group (–CD3) is a recognized strategy in medicinal chemistry to enhance a drug's pharmacokinetic profile by retarding metabolic degradation. nih.govresearchgate.net

The incorporation of the –CD3 group is typically achieved through non-catalytic, direct alkylation using a deuterated reagent.

Key Deuterating Reagents:

Trideuteromethyl Iodide (CD3I): This is a common and highly effective reagent for introducing a –CD3 group. wakefieldchemistryconsulting.com The synthesis involves reacting the N-desmethyl Raltegravir precursor with CD3I in the presence of a suitable base to facilitate the N-alkylation reaction.

Trideuteromethyl Tosylate or Mesylate: These are alternative electrophilic –CD3 sources that can be used for the methylation step.

Deuterated Methanol (B129727) (CD3OD): In some synthetic strategies, particularly those involving "borrowing hydrogen" catalysis, deuterated methanol can serve as the source of the deuterated methyl group. researchgate.net

While catalytic hydrogen-deuterium exchange (HDE) methods exist, they are less suited for this specific application because they can lead to non-specific deuterium incorporation at various positions on the molecule, especially at acidic C-H bonds. nih.govthieme-connect.de For Raltegravir-d3, a direct, stoichiometric reaction with a high-purity deuterated methylating agent is the preferred pathway to ensure site-selectivity and high isotopic enrichment. osaka-u.ac.jp

| Methodology | Reagent Example | Typical Application | Advantages | Disadvantages |

| Direct Alkylation | CD3I, (CD3)2SO4 | Site-specific N-methylation of a precursor | High site-selectivity, high isotopic enrichment, well-established reaction conditions. | Cost of high-purity deuterated reagents. wakefieldchemistryconsulting.com |

| Catalytic Exchange | D2O with metal catalyst | General deuteration of labile protons | Lower cost of deuterium source (D2O). | Lack of site-specificity, potential for isotopic scrambling, harsh reaction conditions. thieme-connect.de |

| Reductive Amination | D2CO, NaBD4 | Introduction of deuterated N-alkyl groups | Versatile for various amine precursors. | May not be directly applicable to the Raltegravir scaffold without significant synthetic redesign. |

This table provides a comparative overview of general deuterium incorporation methodologies.

Chemical Conversion to the Potassium Salt Form

After the successful synthesis and purification of the deuterated Raltegravir free acid, it is converted to its potassium salt to enhance stability and solubility. This is a standard step in the manufacturing of the non-deuterated drug. acs.org The process involves reacting the Raltegravir-d3 with a potassium base.

Several methods have been documented for the preparation of Raltegravir potassium:

Reaction with Potassium Hydroxide (KOH): A common method involves dissolving Raltegravir-d3 in a suitable solvent mixture, such as ethanol/water, and adding an aqueous solution of KOH. The potassium salt then crystallizes from the solution. google.com

Reaction with Potassium tert-butoxide: Raltegravir can be suspended in a solvent like dichloromethane, followed by the addition of a solution of potassium tert-butoxide in tetrahydrofuran (B95107) to precipitate the potassium salt. google.com

Freeze-Drying: An alternative method involves freeze-drying a solution of Raltegravir and aqueous KOH in a solvent like acetonitrile (B52724), followed by crystallization of the resulting solid. google.com

The choice of solvent and potassium source can influence the crystalline form (polymorph) of the final Raltegravir potassium product. googleapis.com

Purification and Isolation Techniques for Isotopic Purity

Purification is a critical stage to ensure the final Raltegravir-d3 (potassium) product is free from chemical and isotopic impurities. moravek.com The presence of non-deuterated or partially deuterated species can compromise its utility as an internal standard.

Standard purification and analysis techniques include:

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the primary method for isolating the highly pure deuterated compound from the reaction mixture, separating it from starting materials, byproducts, and any non-deuterated Raltegravir.

Crystallization: Following salt formation, crystallization is used to obtain the final product in a solid, stable form with high chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are used to confirm the position of the deuterium label and to assess the degree of deuteration. The absence or significant reduction of the N-methyl proton signal in the ¹H NMR spectrum is a key indicator of successful deuteration.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the isotopic enrichment of the final product. It confirms the mass shift corresponding to the incorporation of three deuterium atoms (an increase of approximately 3 Da compared to the non-deuterated compound). wikipedia.org

Ensuring high isotopic purity is paramount. This involves using deuterated reagents with the highest possible isotopic enrichment and optimizing reaction conditions to prevent any "scrambling" or loss of the deuterium label during synthesis. wakefieldchemistryconsulting.comacs.org

Process Development and Scale-Up Considerations for Deuterated Analogues

Transitioning the synthesis of Raltegravir-d3 from a laboratory scale to a larger, industrial scale introduces several challenges. researchgate.net

Key considerations include:

Cost and Availability of Deuterated Reagents: Deuterated starting materials, such as CD3I, are significantly more expensive than their non-deuterated counterparts. wakefieldchemistryconsulting.com Efficient use of these reagents is crucial for a cost-effective process.

Process Robustness: The synthetic route must be reliable and reproducible on a large scale. This includes ensuring that the deuteration step proceeds to completion without side reactions that could lower the yield or isotopic purity.

Isotopic Dilution Prevention: Throughout the scale-up process, meticulous care must be taken to avoid any contamination with non-deuterated materials. This includes dedicated equipment and rigorous cleaning protocols to prevent cross-contamination that would lead to isotopic dilution.

Analytical Controls: Robust analytical methods must be in place at all stages of production to monitor the chemical and isotopic purity of intermediates and the final Active Pharmaceutical Ingredient (API). researchgate.net

The development of scalable and efficient methodologies for producing deuterated compounds is an active area of research, driven by the growing interest in deuterated drugs for their potential therapeutic benefits. nih.govneulandlabs.comvaluepickr.com

Advanced Analytical Chemistry and Bioanalytical Methodologies Utilizing Raltegravir D3 Potassium

Mass Spectrometry-Based Quantification Protocols

Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for the bioanalysis of drugs like raltegravir (B610414) due to its superior sensitivity and selectivity. The use of a deuterated internal standard such as Raltegravir-d3 is central to the development of robust and reliable quantification protocols.

The development of a successful LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection of the analyte and its metabolites, such as raltegravir-glucuronide. nih.govnih.gov Raltegravir-d3 is introduced into the process as an internal standard (IS) to ensure accuracy. researchgate.net

The process begins with sample preparation, where the analytes are extracted from the biological matrix, typically human plasma. nih.govresearchgate.netwjpps.com Common extraction techniques include protein precipitation and liquid-liquid extraction. nih.govresearchgate.net

Chromatographic separation is then performed to resolve raltegravir and its metabolites from endogenous matrix components. nih.govresearchgate.net This is crucial to minimize interference during mass spectrometric analysis. Reversed-phase columns, such as C18, are frequently employed for this purpose. nih.govresearchgate.netwjpps.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, sometimes containing an additive like formic acid to improve ionization efficiency. nih.govwjpps.com

| Parameter | Typical Conditions |

| Analytical Column | Reversed-phase C18 (e.g., 100 mm x 4.6 mm) researchgate.net |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid wjpps.com |

| Elution Mode | Isocratic or Gradient nih.govwjpps.com |

| Flow Rate | 0.25 - 1.0 mL/min nih.govresearchgate.net |

| Run Time | As short as 2.0 minutes researchgate.net |

Following chromatographic separation, the analytes enter the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used technique for molecules like raltegravir and can be operated in either positive or negative ion mode. nih.govresearchgate.net The choice of polarity is determined during method development to achieve the best sensitivity and stability for the specific analytes.

In tandem mass spectrometry (MS/MS), ions are selected and fragmented to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity. The precursor ion (the intact molecule) and a specific product ion (a fragment) create a "transition" that is unique to the compound being measured. For Raltegravir-d3, the three-dalton mass difference from the addition of deuterium (B1214612) atoms results in a distinct precursor-to-product ion transition compared to the unlabeled raltegravir, allowing the instrument to measure both simultaneously and independently. researchgate.netresearchgate.net

One validated method utilized a negative ionization mode, identifying the following MRM transitions: researchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Raltegravir | 443.1 | 316.1 | Negative researchgate.net |

| Raltegravir-d3 (IS) | 446.1 | 319.0 | Negative researchgate.netresearchgate.net |

The "matrix effect" is a significant challenge in bioanalysis, where co-eluting endogenous components from the biological sample (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements. chromatographyonline.comsemanticscholar.org

Isotope dilution mass spectrometry is the definitive method to compensate for these effects. chromatographyonline.com This principle relies on the use of a stable isotope-labeled internal standard (SIL-IS), such as Raltegravir-d3. researchgate.net Because Raltegravir-d3 is chemically and physically almost identical to raltegravir, it co-elutes chromatographically and experiences the exact same matrix effects and variability during sample extraction and ionization. chromatographyonline.comsemanticscholar.org

The mass spectrometer, however, can differentiate between the analyte and the SIL-IS due to their mass difference. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, any signal suppression or enhancement that affects both compounds is canceled out. This results in a highly accurate and precise measurement of the analyte's true concentration. Studies have demonstrated that with Raltegravir-d3 as an internal standard, the matrix factor is normalized to be very close to 1.0, indicating effective compensation for matrix effects. researchgate.net

Application as a Stable Isotope-Labeled Internal Standard in Bioanalytical Assays

Raltegravir-d3 (potassium) is primarily used as an internal standard in bioanalytical assays to support clinical and pharmacokinetic studies. researchgate.netwjpps.com Its role is fundamental to the validation of these methods according to strict regulatory guidelines.

Before a bioanalytical method can be used for sample analysis, it must undergo rigorous validation to demonstrate its reliability. europa.eu Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy: The closeness of the measured concentration to the true nominal value. It is typically expressed as a percentage of the nominal value. nih.gov

Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) and is assessed within a single analytical run (intra-day) and between different runs (inter-day). nih.govnih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjpps.com

Bioanalytical methods using Raltegravir-d3 as an internal standard have consistently demonstrated excellent performance across these parameters, meeting the stringent criteria set by regulatory bodies. wjpps.comnih.gov

| Validation Parameter | Typical Acceptance Criteria (EMA/FDA) | Reported Findings for Raltegravir Assays |

| Accuracy | Mean value within ±15% of nominal (±20% at LLOQ) | 97.2% to 103.4% nih.gov |

| Precision (%CV) | ≤15% (≤20% at LLOQ) | Inter- and intra-day precision <10.4% nih.gov |

| Linearity (r²) | ≥0.99 | >0.998 wjpps.comnih.gov |

| Selectivity | No significant interference at the retention time of the analyte and IS | Method proven to be specific nih.gov |

LLOQ: Lower Limit of Quantification

For the quantification of unknown samples, a standard curve (or calibration curve) is generated in every analytical run. europa.eu This is created by analyzing a series of calibration standards, which are prepared by spiking blank biological matrix with known concentrations of raltegravir, along with a constant concentration of the Raltegravir-d3 internal standard. wjpps.com The instrument response ratio (analyte peak area / IS peak area) is plotted against the nominal concentration of the analyte, and a regression analysis is performed to establish a linear relationship. ijpar.com Linearity for raltegravir assays has been established over wide concentration ranges, such as 2.0–6000 ng/mL and 10 to 10000 ng/mL. researchgate.netwjpps.com

To ensure the validity of each run and the integrity of the results, quality control (QC) samples are analyzed alongside the calibration standards and unknown samples. europa.eu QC samples are also prepared from blank matrix spiked with the analyte at low, medium, and high concentrations within the range of the standard curve. The concentrations of these QCs are calculated against the newly generated standard curve, and the results must fall within pre-defined limits of accuracy and precision (typically ±15% of the nominal value) for the analytical run to be accepted. europa.euresearchgate.net

Spectroscopic Characterization for Isotopic Integrity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. In the context of Raltegravir-d3 (potassium), ¹H (proton) and ²H (deuterium) NMR are particularly crucial for confirming the position and abundance of the deuterium labels.

The strategy for confirmation involves a comparative analysis of the ¹H NMR spectra of Raltegravir and Raltegravir-d3. The ¹H NMR spectrum of unlabeled Raltegravir displays a characteristic set of signals corresponding to each unique proton in the molecule. When a proton is substituted with a deuterium atom, the corresponding signal will be absent in the ¹H NMR spectrum of the deuterated compound. This absence provides definitive evidence of the site of deuteration.

For Raltegravir-d3, where the three deuterium atoms are typically located on the N-methyl group of the pyrimidinone ring, the singlet corresponding to these methyl protons would disappear from the ¹H spectrum. The integration of the remaining peaks in the spectrum, when compared to the integration of the peaks in the unlabeled standard, can be used to confirm the stoichiometry of the substitution.

Furthermore, ²H NMR spectroscopy can be employed to directly observe the deuterium nuclei. This provides a direct confirmation of the presence of deuterium and can give insights into the isotopic purity of the compound. rug.nl The chemical shift of the deuterium signal will be nearly identical to that of the proton it replaced, allowing for unambiguous assignment. The combination of ¹H and ²H NMR provides a comprehensive and quantitative assessment of isotopic labeling. rsc.orgresearchgate.net

Illustrative ¹H NMR Spectral Data Comparison: Raltegravir vs. Raltegravir-d3 in DMSO-d₆

| Chemical Shift (δ) ppm (Approx.) | Multiplicity | Assignment (Raltegravir) | Corresponding Signal in Raltegravir-d3 |

| ~11.5 | s | -OH | Present |

| ~9.0 | t | -NH (Amide) | Present |

| ~8.5 | s | -NH (Amide) | Present |

| ~7.3 | m | -C₆H₄- (Fluorobenzyl) | Present |

| ~7.1 | m | -C₆H₄- (Fluorobenzyl) | Present |

| ~4.5 | d | -CH₂- (Benzyl) | Present |

| ~3.4 | s | -N-CH₃ | Absent |

| ~2.4 | s | -CH₃ (Oxadiazole) | Present |

| ~1.6 | s | -C(CH₃)₂ | Present |

Note: This table is illustrative and based on the known structure of Raltegravir. Actual chemical shifts may vary based on experimental conditions.

The fundamental principle is that the vibrational frequency of a bond is dependent on the masses of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond.

Illustrative Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Raltegravir (Approx. Wavenumber, cm⁻¹) | Raltegravir-d3 (Approx. Wavenumber, cm⁻¹) | Spectroscopic Method |

| O-H Stretch | ~3400-3200 | ~3400-3200 | IR, Raman |

| N-H Stretch | ~3300-3100 | ~3300-3100 | IR, Raman |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | IR, Raman |

| C-H Stretch (Aliphatic, CH₃) | ~2960 | ~2960 (Reduced Intensity) | IR, Raman |

| C-D Stretch (CD₃) | N/A | ~2250-2100 | IR, Raman |

| C=O Stretch (Amide, Keto) | ~1700-1630 | ~1700-1630 | IR, Raman |

| C=C, C=N Stretch (Aromatic, Heterocycle) | ~1600-1450 | ~1600-1450 | IR, Raman |

Note: This table is illustrative. Specific peak positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

In Vitro Enzymatic Biotransformation Pathways of Raltegravir D3

Hepatic Microsomal and Hepatocyte Metabolism Studies (Non-Human and In Vitro Species)

In vitro models are essential for preclinical drug metabolism screening. dls.com Human liver microsomes and cryopreserved hepatocytes are standard systems used to investigate the metabolic stability and pathways of new chemical entities. dls.comnih.gov Microsomes, derived from the endoplasmic reticulum of hepatocytes, contain a high concentration of Phase I enzymes, like the cytochrome P450 (CYP) superfamily, and Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs). dls.commdpi.com Hepatocytes, being intact cells, offer a more complete metabolic profile as they contain a wider array of enzymes and cofactors present in both the cytosol and microsomes. dls.commdpi.com

Studies using these systems have demonstrated that raltegravir's metabolism is predominantly mediated by UGT enzymes. nih.govresearchgate.net Investigations in human liver microsomes show a clear reduction in the parent compound over time, corresponding with the formation of its glucuronide metabolite. researchgate.net While specific comparative in vitro metabolic data between Raltegravir (B610414) and Raltegravir-d3 is not extensively detailed in the provided results, the pathways are expected to be qualitatively similar due to their identical core structures. The primary difference would likely be in the rate of metabolism due to the kinetic isotope effect. nih.gov

Table 1: Comparison of In Vitro Liver Metabolism Systems

| Model System | Key Features | Relevant Enzymes | Application for Raltegravir-d3 |

| Hepatic Microsomes | Subcellular fractions rich in endoplasmic reticulum enzymes. researchgate.netmdpi.com | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs). mdpi.com | Assessing UGT-mediated glucuronidation and CYP interactions. dls.comresearchgate.net |

| Hepatocytes | Intact, metabolically competent liver cells (fresh or cryopreserved). mdpi.com | Full complement of Phase I and Phase II enzymes, including CYPs and UGTs. dls.com | Provides a more comprehensive metabolic profile, confirming the primary role of glucuronidation. dls.comnih.gov |

Identification and Characterization of Phase I and Phase II Metabolites in Model Systems

The biotransformation of drugs is generally categorized into Phase I and Phase II reactions. youtube.com Phase I reactions, often mediated by CYP enzymes, typically involve oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. youtube.com

For raltegravir, in vitro and in vivo studies have consistently shown that the metabolic profile is dominated by a single, major Phase II metabolite. nih.govnih.gov

Phase I Metabolism : Raltegravir does not undergo significant oxidative metabolism. It is not a substrate for cytochrome P450 enzymes. nih.govnih.gov

Phase II Metabolism : The primary metabolic pathway is glucuronidation. nih.govwikipedia.org This process, catalyzed by UGTs, involves the covalent addition of a glucuronic acid moiety to the drug molecule. youtube.comresearchgate.net The resulting metabolite is known as raltegravir-glucuronide (M2). nih.govnih.gov In plasma from human studies, raltegravir itself accounts for the majority of the circulating drug-related material, with the M2 glucuronide being the only other significant component. nih.gov

The metabolic pathway for Raltegravir-d3 is expected to be identical, yielding a deuterated version of the M2 glucuronide.

Role of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms (e.g., UGT1A1, UGT1A9, UGT1A3) in Glucuronidation

The UGT enzyme superfamily is responsible for the glucuronidation of many drugs. youtube.com In vitro studies using cDNA-expressed human UGT isoforms have been instrumental in identifying the specific enzyme responsible for raltegravir's metabolism. nih.gov

Further detailed kinetic studies in various in vitro systems have explored the contributions of other UGTs. nih.gov

UGT1A1 : Consistently shown to be the main contributor to hepatic glucuronidation. nih.govnih.gov

UGT1A9 : May play a partial role in both hepatic and renal glucuronidation of raltegravir. nih.gov Kinetic data from systems expressing UGT1A9 show its potential activity, alongside UGT1A1. nih.gov

UGT1A3 : Studies indicate that raltegravir is not a substrate for UGT1A3. researchgate.net

The metabolism of Raltegravir-d3 would also be primarily dependent on UGT1A1.

Assessment of Cytochrome P450 (CYP) Enzyme Interactions (Inhibition or Induction Potential)

A critical aspect of in vitro drug metabolism studies is to assess a drug's potential to cause drug-drug interactions (DDIs) by inhibiting or inducing CYP enzymes. nih.govmdpi.com Raltegravir has been extensively studied in this regard and demonstrates a very low potential for CYP-mediated DDIs. nih.govnih.gov

As a CYP Substrate : Raltegravir is not metabolized by CYP enzymes. nih.govnih.gov

As a CYP Inhibitor : In vitro studies show that raltegravir is not an inhibitor of major drug-metabolizing CYP isoforms. nih.govhiv-druginteractions.org

As a CYP Inducer : Raltegravir does not induce CYP3A4 or other key CYP enzymes. nih.govhiv-druginteractions.org

This lack of interaction with the CYP system means that Raltegravir-d3 is also unlikely to be a perpetrator or victim of CYP-mediated drug interactions. nih.govnih.gov Furthermore, raltegravir does not inhibit UGT1A1 or UGT2B7 in vitro. nih.gov

Table 2: In Vitro Assessment of Raltegravir's DDI Potential

| Interaction Type | Enzyme System | Finding | Implication for Raltegravir-d3 |

| Metabolism by CYPs | Cytochrome P450 Isoforms | Not a substrate. nih.govnih.gov | Low probability of interactions with CYP inhibitors/inducers. |

| CYP Inhibition | Cytochrome P450 Isoforms | Not an inhibitor. nih.govhiv-druginteractions.org | Unlikely to increase concentrations of co-administered CYP substrates. |

| CYP Induction | CYP3A4 | Not an inducer. nih.gov | Unlikely to decrease concentrations of co-administered CYP substrates. |

| UGT Inhibition | UGT1A1, UGT2B7 | Not an inhibitor. nih.gov | Unlikely to affect the glucuronidation of other drugs. |

Utility of Deuterated Probes in Elucidating Metabolic Rate and Pathways

Deuterium (B1214612) labeling, the replacement of hydrogen with its stable, heavier isotope deuterium, is a valuable technique in pharmaceutical research. simsonpharma.com This substitution can subtly alter the physicochemical properties of a molecule. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of bond cleavage in chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). researchgate.netnih.gov

In drug metabolism, the DKIE can be exploited to slow metabolic processes, particularly those mediated by CYP enzymes where C-H bond cleavage is often the rate-limiting step. nih.govnih.gov This can potentially improve a drug's pharmacokinetic profile. nih.gov

For Raltegravir-d3, the primary metabolic process is glucuronidation, a Phase II conjugation reaction that does not typically involve the cleavage of a C-H bond at the site of deuteration. youtube.com Therefore, a significant DKIE on the rate of its primary metabolic pathway would not be expected. The primary utility of Raltegravir-d3 in research is not to alter its metabolic rate but to serve as an ideal internal standard for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.com

The key benefits of using deuterated compounds like Raltegravir-d3 as internal standards include:

Improved Analytical Accuracy : They co-elute with the non-deuterated analyte but are distinguishable by mass, allowing for precise quantification by correcting for variations during sample preparation and analysis.

Pathway Tracing : Stable isotope labeling allows researchers to track the fate of a drug molecule through metabolic systems, helping to identify and quantify metabolites more effectively. simsonpharma.comscispace.com

While the DKIE for Raltegravir-d3's main UGT1A1-mediated pathway is likely negligible, deuteration can still be a powerful tool to probe for minor, alternative metabolic pathways that might involve C-H bond cleavage. researchgate.netnih.gov If such minor pathways exist for raltegravir, their contribution could be elucidated by comparing the metabolite profiles of the deuterated and non-deuterated versions.

Non Clinical Pharmacokinetic and Pharmacodynamic Research Using Raltegravir D3

In Vitro Cellular Permeability and Efflux/Influx Transporter Studies

Research into the cellular permeability of raltegravir (B610414), a process critical for its access to intracellular targets, has utilized various in vitro models to understand its transport mechanisms. These studies have established that raltegravir is a substrate for key drug efflux transporters, which can limit its penetration across biological barriers. nih.govnih.gov The primary transporters implicated in regulating raltegravir's permeability are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov

Investigations have employed transporter-overexpressing cell lines and cell culture models of physiological barriers, such as the blood-brain barrier (hCMEC/D3 cells), blood-testicular barrier (TM4 cells), and blood-intestinal barrier (Caco-2 cells). nih.govnih.gov In these systems, the accumulation and transport of radiolabeled raltegravir ([³H]raltegravir) were measured. The addition of specific transporter inhibitors significantly increased the intracellular accumulation of raltegravir. For instance, the P-gp inhibitor PSC833 and the BCRP inhibitor Ko143 both led to a marked increase in raltegravir accumulation in hCMEC/D3 and TM4 cells. nih.govnih.gov This suggests that P-gp and BCRP actively pump raltegravir out of these cells, thereby restricting its permeability across these barriers. nih.gov

In Caco-2 cells, a model for the intestinal barrier, the P-gp inhibitor PSC833 significantly reduced the efflux ratio of raltegravir, further confirming the role of P-gp in its intestinal transport. nih.gov While these studies primarily used a tritiated form of raltegravir, the findings are directly applicable to Raltegravir-d3, as the minor mass difference from deuterium (B1214612) substitution does not alter the fundamental interactions with transporter proteins. The deuterated form is often used as an internal standard in such pharmacokinetic studies due to its near-identical chemical behavior. nih.gov The data collectively indicate that efflux transporters play a significant role in the disposition of raltegravir, potentially affecting its oral bioavailability and distribution into sanctuary sites like the brain and testes. nih.gov

| Cell Model | Barrier Represented | Transporter(s) Investigated | Inhibitor(s) Used | Key Finding | Reference |

|---|---|---|---|---|---|

| hCMEC/D3 | Blood-Brain Barrier | P-gp, BCRP, MRP | PSC833 (P-gp), Ko143 (BCRP), MK571 (MRP) | Raltegravir accumulation significantly increased by P-gp and BCRP inhibitors, but not by MRP inhibitor. | nih.gov |

| TM4 | Blood-Testicular Barrier | P-gp, BCRP, MRP | PSC833 (P-gp), Ko143 (BCRP), MK571 (MRP) | Raltegravir accumulation significantly enhanced by P-gp, BCRP, and MRP inhibitors. | nih.gov |

| Caco-2 | Blood-Intestinal Barrier | P-gp, BCRP | PSC833 (P-gp), Ko143 (BCRP) | P-gp inhibitor (PSC833) significantly decreased the raltegravir efflux ratio. | nih.gov |

| MDA-MDR1 & HEK-ABCG2 | Overexpressing Cell Lines | P-gp & BCRP | PSC833 (P-gp), Ko143 (BCRP) | Inhibition of P-gp or BCRP significantly enhanced raltegravir accumulation. | nih.gov |

Binding Dynamics with Biological Macromolecules in Recombinant Systems

The primary molecular target of raltegravir is the viral enzyme HIV-1 integrase (IN), which is essential for replicating the viral genome. nih.gov The mechanism of action involves the inhibition of the strand transfer step of viral DNA integration into the host cell's genome. nih.gov Raltegravir's binding dynamics with HIV-1 IN have been elucidated through molecular modeling, docking simulations, and co-crystallization studies. nih.govnih.gov

Raltegravir binds to the active site of the integrase enzyme, specifically interacting with the divalent metal ions (typically Mg²⁺) that are crucial for the enzyme's catalytic activity. nih.gov The drug contains a unique beta-hydroxyketone motif that chelates these metal ions, effectively displacing the reactive 3'-hydroxyl group of the processed viral DNA and preventing its covalent linkage to the host DNA. nih.gov Key amino acid residues within the integrase active site, including the catalytic triad (B1167595) D64, D116, and E152, as well as residues like Y143, Q148, and N155, are critical for the binding of raltegravir and are often implicated in the development of drug resistance. nih.gov

Molecular docking simulations have been employed to virtually screen and analyze the binding affinity of raltegravir and its analogs to the HIV-1 IN active site. nih.gov These computational studies help in understanding the structural basis of inhibition and predicting how modifications to the drug structure might enhance binding and efficacy. nih.govd-nb.info Raltegravir-d3, being structurally almost identical to raltegravir, exhibits the same binding mode and dynamics with the HIV-1 integrase. Its utility in non-clinical research often lies in its role as a stable-isotope-labeled internal standard for quantification in complex biological matrices during pharmacokinetic analyses, where its binding properties are assumed to be identical to the parent compound. nih.gov

Computational Pharmacokinetic Modeling and Simulation in Preclinical Contexts

Computational modeling and simulation are invaluable tools in preclinical research for predicting and understanding the pharmacokinetic (PK) profile of drug candidates. For raltegravir, various PK models have been developed to describe its absorption, distribution, metabolism, and elimination (ADME) characteristics. nih.govmdpi.com Raltegravir-d3 serves as a critical tool in these studies, acting as the internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to accurately quantify raltegravir concentrations in plasma and peripheral blood mononuclear cells (PBMCs). nih.gov

Population pharmacokinetic models have been constructed using data from healthy volunteers to characterize the drug's behavior. nih.govresearchgate.net These models can simulate concentration-time profiles and estimate key PK parameters. For example, a basic population PK model was used to estimate the intracellular-to-plasma partitioning ratio of raltegravir in PBMCs, finding no significant intracellular accumulation. nih.govresearchgate.net

More complex physiologically based pharmacokinetic (PBPK) models have also been developed. mdpi.com PBPK models integrate physiological data with drug-specific properties to simulate drug disposition in various tissues and populations. A PBPK model for raltegravir was developed and validated to predict its pharmacokinetics during pregnancy, a state with significant physiological changes that can alter drug clearance. mdpi.com These models account for metabolism primarily via the UGT1A1 enzyme. mdpi.comnih.gov Preclinical simulations using such models can help anticipate the effects of physiological changes or drug-drug interactions on raltegravir exposure, guiding further clinical investigation. mdpi.com The use of deconvolution techniques in PK modeling can also estimate in vivo absorption rates from plasma concentration data, providing insights into the release characteristics of potential long-acting formulations. mdpi.com

| Parameter | Description | Reported Value/Range | Reference |

|---|---|---|---|

| Plasma Half-life (t½) | Time for plasma concentration to decrease by half. | ~7–12 hours | natap.org |

| Time to Peak Concentration (Tmax) | Time to reach maximum plasma concentration. | ~1 hour (fasted state) | natap.org |

| Protein Binding | Percentage of drug bound to plasma proteins. | ~83% | nih.gov |

| Apparent Intracellular Half-life (PBMCs) | Apparent half-life within peripheral blood mononuclear cells. | 4.5 hours | nih.gov |

| Intracellular/Plasma Partitioning Ratio (PBMCs) | Ratio of drug concentration inside cells to that in plasma. | 11.2% | nih.govresearchgate.net |

Isotope Effects on Enzymatic Kinetics and Biological Activity

The substitution of hydrogen with its heavier isotope, deuterium, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). mdpi.com This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction, as the greater mass of deuterium results in a lower vibrational frequency and higher activation energy for bond cleavage. researchgate.net In pharmacokinetics, this principle is often exploited by deuterating a drug at a site of metabolism to slow down its enzymatic breakdown, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure.

Raltegravir is primarily eliminated through metabolism by UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govdrugbank.com The use of Raltegravir-d3, where three hydrogen atoms are replaced by deuterium, is expected to influence its metabolic rate. If the deuteration occurs at or near the site of glucuronidation by UGT1A1, a primary KIE would be anticipated. This would manifest as a slower rate of metabolism for Raltegravir-d3 compared to the non-deuterated raltegravir.

Mechanistic and Theoretical Investigations of Raltegravir D3 Potassium

Molecular Docking Simulations of HIV Integrase Binding Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These simulations have been crucial in understanding how Raltegravir-d3 (potassium) interacts with the active site of HIV-1 integrase.

Docking studies consistently show that Raltegravir (B610414) binds within the catalytic core domain (CCD) of the integrase enzyme, near the active site's catalytic triad (B1167595) residues (D64, D116, and E152) and two essential Mg²⁺ ions. nih.gov The primary mechanism of inhibition involves the chelation of these magnesium ions by the β-ketoenol group of the drug. nih.gov This interaction is critical for preventing the enzyme from catalyzing the strand transfer reaction, which is a vital step in the integration of viral DNA into the host genome. researchgate.net

The simulations reveal a "butterfly-like" conformation of Raltegravir within the binding pocket. worldscientific.com The central part of the molecule, containing the metal-chelating motif, anchors the drug to the catalytic metal ions. The peripheral moieties, such as the fluorophenyl group and the oxadiazole ring, engage in additional stabilizing interactions with the protein and the viral DNA end. nih.govresearchgate.net The fluorophenyl group often occupies a hydrophobic pocket formed by the flexible active site loop (residues 140-149) and stacks against the penultimate cytosine of the viral DNA. nih.govresearchgate.net Furthermore, studies have highlighted the importance of considering water molecules in the active site, as they can mediate interactions between the drug and the magnesium ions, providing a more accurate binding model. worldscientific.com

Table 1: Key Interactions of Raltegravir in the HIV-1 Integrase Active Site from Docking Simulations

| Interaction Type | Raltegravir Moiety | Interacting HIV-1 Integrase/DNA Residues | Reference |

|---|---|---|---|

| Metal Chelation | β-ketoenol group | Two Mg²⁺ ions in the active site | nih.gov |

| Hydrogen Bonding | Oxadiazole Ring / Carboxamide | Lys103(B) | researchgate.net |

| Hydrophobic Interactions | Fluorophenyl group, Oxadiazole ring | Tyr99, Ala86, Phe100, Glu85, Glu87, Glu96, Arg107, Lys103 | researchgate.net |

| π-π Stacking | Fluorophenyl group | Penultimate cytosine of viral DNA | researchgate.net |

| Water-Mediated Interactions | General structure | Mg²⁺ ions | worldscientific.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the Raltegravir-integrase complex, offering insights into its stability and the conformational changes that occur upon drug binding. mdpi.com These simulations, which model the movement of atoms and molecules over time, complement the static picture provided by molecular docking. frontiersin.org

MD studies have been used to validate the binding poses obtained from docking and to assess the stability of the interactions. nih.gov Simulations of the Raltegravir-bound HIV-1 intasome (the complex of integrase and viral DNA) demonstrate that the drug remains stably bound in the active site throughout the simulation period. asm.org Key metrics such as the Root Mean Square Deviation (RMSD) of the complex are monitored to confirm stability. mdpi.com

A crucial aspect revealed by MD simulations is the flexibility of the active site loop (residues 140-149). nih.gov This loop is known to be highly dynamic and its conformation is critical for both catalytic activity and drug binding. nih.gov Simulations show that upon Raltegravir binding, this loop can adopt a more "closed" conformation, which helps to secure the drug in the active site. researchgate.net Analysis of the Root Mean Square Fluctuation (RMSF) of individual residues highlights the dynamic nature of this loop compared to more rigid parts of the protein. mdpi.com MD simulations have also been employed to calculate the binding free energy of the drug-protein complex using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), providing a quantitative estimate of binding affinity that often correlates well with experimental data. mdpi.comasm.org

Table 2: Findings from Molecular Dynamics Simulations of the Raltegravir-Integrase Complex

| Simulation Aspect | Key Finding | Significance | Reference |

|---|---|---|---|

| Binding Stability (RMSD) | The Raltegravir-intasome complex remains stable over simulation time. | Confirms a persistent and stable binding mode of the inhibitor. | asm.org |

| Conformational Analysis (RMSF) | The active site loop (residues 140-149) exhibits significant flexibility. | Highlights the dynamic nature of the binding pocket, which is crucial for drug interaction and resistance. | nih.gov |

| Binding Free Energy (MM-GBSA) | Calculations provide quantitative estimates of binding affinity. | Allows for comparison of binding strengths between wild-type and mutant enzymes, and between different inhibitors. | mdpi.comasm.org |

| Interaction Persistence | Key interactions, especially metal chelation, are maintained throughout the simulation. | Reinforces the importance of the core mechanism of action. | nih.gov |

Quantum Chemical Studies (e.g., Hartree-Fock, DFT) on Electronic Structure and Reactivity

Quantum chemical methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netjocpr.comresearch-nexus.net These studies on Raltegravir provide a fundamental understanding of its electronic structure, which dictates its reactivity and ability to interact with the HIV integrase active site.

DFT calculations are used to optimize the geometry of the Raltegravir molecule and to compute various electronic descriptors. researchgate.net Analysis of the molecule's electrostatic potential surface reveals regions of positive and negative charge, highlighting the electron-rich oxygen atoms of the β-ketoenol group that are responsible for chelating the positively charged Mg²⁺ ions. researchgate.net

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity. researchgate.net The energy gap between HOMO and LUMO is an indicator of chemical stability. These quantum mechanical calculations help to rationalize the observed binding mode and the chemical features necessary for potent inhibition of the integrase enzyme. researchgate.net Such methods have been used to design and optimize new Raltegravir analogs with potentially enhanced accuracy and reactivity. researchgate.netnih.gov

Table 3: Selected Quantum Chemical Properties of Raltegravir Analogs

| Compound | Total Energy (Hartree-Fock) | Total Energy (DFT) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|

| RAL1 | -1541.62 | -1559.32 | 166.6 | researchgate.net |

| RAL3 | -1876.95 | -1898.56 | 328.04 | researchgate.net |

| RAL5 | -2182.41 | -2207.21 | 381.56 | researchgate.net |

| RAL7 | -2811.97 | -2841.81 | 191.68 | researchgate.net |

| RAL9 | -2279.76 | -2305.49 | 116.83 | researchgate.net |

Theoretical Predictions of Integrase-Drug Interactions and Resistance Mechanisms

A significant application of computational modeling is the prediction and rationalization of drug resistance mechanisms. nih.gov For Raltegravir, resistance is primarily associated with mutations in the integrase gene, particularly at residues Y143, Q148, and N155. nih.govfrontiersin.orgukhsa.gov.uk Computational studies have been pivotal in explaining how these mutations reduce the drug's efficacy.

Molecular dynamics simulations and docking studies on mutant forms of HIV integrase reveal how specific amino acid substitutions can disrupt the binding of Raltegravir. nih.gov For instance:

Y143R/C Mutation: The Y143 residue is a key anchoring point for Raltegravir. researchgate.net Mutations at this position can disrupt favorable interactions and alter the conformation of the flexible loop, thereby reducing binding affinity. researchgate.netfrontiersin.org

Q148H/K/R Mutation: This residue is centrally located in the active site. Mutations to bulkier, charged residues can cause steric clashes with the bound inhibitor and require energetically unfavorable conformational changes to accommodate the drug. frontiersin.org

N155H Mutation: This mutation can disrupt the network of interactions that stabilize the drug in the binding pocket, leading to a loss of binding affinity. frontiersin.org It may also alter the positioning of the viral DNA end, indirectly affecting inhibitor binding. nih.gov

These theoretical models demonstrate that resistance often arises from a delicate balance: the mutation must hinder drug binding while preserving the essential catalytic function of the enzyme. nih.govnih.gov Computational approaches allow researchers to analyze the energetic and structural consequences of these mutations, providing a framework for designing next-generation inhibitors that are less susceptible to known resistance pathways. asm.org

Table 4: Major Raltegravir Resistance Mutations and Their Theoretical Effects

| Mutation | Primary Resistance Pathway | Predicted Mechanism of Resistance | Reference |

|---|---|---|---|

| Y143R/C/H | Yes | Loss of direct interaction with the drug; alters conformation of the flexible active site loop. | nih.govfrontiersin.org |

| Q148H/K/R | Yes | Causes steric hindrance and requires energetically unfavorable conformational changes for drug binding. | nih.govfrontiersin.org |

| N155H | Yes | Disrupts the interaction network stabilizing the drug; may alter positioning of viral DNA. | nih.govfrontiersin.org |

| G140S/A | Secondary (often with Q148) | Affects the flexibility and conformation of the 140s loop, indirectly impacting drug binding and compensating for fitness loss. | nih.gov |

| E92Q | Primary | Reduces susceptibility to Raltegravir, often emerging in treatment failure. | nih.gov |

Advanced Research Applications and Methodological Contributions of Raltegravir D3 Potassium

Function as a Research Tool in Drug Discovery and Development Methodologies

Raltegravir-d3 (potassium) serves as a critical research tool in the methodologies of drug discovery and development, primarily through its use as a stable isotope-labeled (SIL) internal standard. acanthusresearch.com In preclinical and clinical development, understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. iris-biotech.de The incorporation of deuterium (B1214612) atoms into the Raltegravir (B610414) structure creates a molecule that is chemically identical to the parent drug but has a higher molecular weight. acanthusresearch.com This mass difference is easily detectable by mass spectrometry (MS).

During drug development, Raltegravir-d3 is used extensively in pharmacokinetic (PK) studies. alfa-chemistry.com These studies are essential for determining how an organism processes a drug. By adding a known quantity of Raltegravir-d3 to biological samples (such as blood, plasma, or tissue) containing the unlabeled drug, researchers can achieve highly accurate quantification. acanthusresearch.comnih.gov The SIL standard co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer, which corrects for variations in sample preparation and instrument response. acanthusresearch.com This precision is vital for constructing accurate pharmacokinetic models that inform the development of new antiretroviral agents and analogs. nih.govnih.gov The use of SIL standards like Raltegravir-d3 allows for the reliable characterization of a new drug's metabolic pathway, bioavailability, and potential toxicities, which are crucial checkpoints in the drug discovery pipeline. iris-biotech.de

Reference Standard for Analytical Method Validation and Quality Control

The reliability of analytical data is fundamental to pharmaceutical development and regulatory compliance. Raltegravir-d3 (potassium) functions as an indispensable reference standard for the validation of analytical methods and for ongoing quality control (QC). alfa-chemistry.comsynzeal.com Analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), require rigorous validation to ensure they are accurate, precise, specific, and robust. researchgate.netnih.gov

As an internal standard, Raltegravir-d3 is the gold standard for quantifying Raltegravir in complex biological matrices. acanthusresearch.comnih.gov Its use is central to validating bioanalytical assays according to guidelines from regulatory bodies. The validation process assesses parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). researchgate.netijpar.com Using a stable isotope-labeled internal standard like Raltegravir-d3 has been shown to significantly reduce the impact of matrix effects, leading to more reproducible and accurate results compared to using structurally related but non-isotopically labeled compounds. acanthusresearch.com

In quality control, Raltegravir-d3 ensures the consistency and reliability of measurements over time. It is used in routine therapeutic drug monitoring (TDM) and in the analysis of samples from clinical trials to ensure that the data generated is of high quality and can be confidently used for decision-making. nih.govnih.gov The table below illustrates typical validation parameters for an LC-MS/MS assay for an antiretroviral drug in human plasma using a SIL internal standard.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.999 |

| Intra-day Precision (% CV) | < 15% | < 6% |

| Inter-day Precision (% CV) | < 15% | < 8% |

| Accuracy (% Bias) | Within ±15% of nominal value | -7% to +13% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 50 ng/mL |

| Recovery | Consistent and reproducible | 85% - 95% |

This interactive table presents example data synthesized from typical bioanalytical method validation reports for antiretroviral drugs. nih.gov

Application in Quantitative Systems Pharmacology (QSP) and Systems Biology Models

Quantitative Systems Pharmacology (QSP) and systems biology models are sophisticated computational frameworks that integrate physiological, pharmacological, and disease-specific data to simulate the interaction between a drug and a biological system. ascpt.org These models are increasingly used at various stages of drug development to predict drug efficacy, understand mechanisms of action, and explore sources of patient variability. ascpt.orgnih.gov

While Raltegravir-d3 (potassium) is not a direct input into the models themselves, its role is foundational. The development and validation of robust QSP models depend entirely on high-quality, quantitative data that accurately describe the drug's behavior in vivo. semanticscholar.org The precise pharmacokinetic data generated from bioanalytical methods using Raltegravir-d3 as an internal standard are a critical input for these models. nih.gov This includes plasma concentration-time profiles, metabolite formation and clearance rates, and tissue distribution data.

By providing highly accurate PK parameters, Raltegravir-d3 enables the creation of more predictive and reliable QSP models for HIV. nih.gov These models can simulate how factors like patient genetics (e.g., variations in UGT1A1 enzyme activity), co-medications, or disease state might alter Raltegravir's pharmacokinetics and, consequently, its therapeutic effect. nih.gov This allows researchers to conduct in silico experiments that would be difficult or impossible to perform in a clinical setting, thereby optimizing drug development strategies and supporting personalized medicine approaches.

| Data Type for QSP Model | Source of Data | Role of Raltegravir-d3 |

| Drug Absorption Rate | Clinical PK studies | Ensures accurate measurement of plasma concentrations post-dosing. |

| Plasma Concentration-Time Profile | Clinical PK studies | Provides the core dataset for calibrating the PK component of the model. |

| Metabolite (e.g., Glucuronide) Kinetics | Metabolite profiling studies | Enables precise quantification of metabolite formation and elimination. |

| Volume of Distribution | Pharmacokinetic modeling | Accurate plasma data allows for reliable estimation of drug distribution. |

| Clearance Rate | Pharmacokinetic modeling | High-quality data ensures accurate calculation of drug elimination. |

This interactive table illustrates the types of data essential for building a QSP model and the role of Raltegravir-d3 in ensuring data quality.

Enabling Isotope Tracing Studies for Biochemical Pathway Elucidation (Non-Human Biological Systems)

Isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. nih.govnih.gov By introducing a molecule labeled with a stable isotope, scientists can track its transformation into various metabolites, providing a dynamic view of biochemical activity. Raltegravir-d3 (potassium) is an ideal tool for such studies in non-human biological systems, such as in vitro cell cultures or animal models, to elucidate the metabolic fate of Raltegravir. medchemexpress.commedkoo.com

The primary metabolic pathway for Raltegravir is glucuronidation, a process mediated mainly by the UGT1A1 enzyme. nih.govdrugbank.com In an isotope tracing study, Raltegravir-d3 is administered to the biological system. Samples are then collected over time and analyzed by high-resolution mass spectrometry. The deuterium atoms on Raltegravir-d3 act as a tracer. The mass spectrometer can specifically detect the mass of the deuterated parent drug and any of its metabolites, distinguishing them from endogenous molecules. nih.gov

For instance, when Raltegravir-d3 undergoes glucuronidation, the resulting Raltegravir-d3-glucuronide will be 3 Daltons heavier than the corresponding unlabeled metabolite. This mass shift provides an unambiguous signal, allowing researchers to confirm the structure of the metabolite and quantify the rate of its formation. This approach enables a precise characterization of the enzymes involved, the kinetics of the metabolic reactions, and the potential for drug-drug interactions, all of which are critical for understanding the drug's disposition. medchemexpress.comnih.gov

| Compound | Unlabeled Mass (m/z) | Deuterated (d3) Mass (m/z) | Mass Shift (Δm/z) |

| Raltegravir | 445.4 | 448.4 | +3 |

| Raltegravir-glucuronide | 621.5 | 624.5 | +3 |

This interactive table demonstrates the principle of mass shift in an isotope tracing study with Raltegravir-d3.

Future Directions and Emerging Research Avenues for Deuterated Compounds

Innovations in Deuteration Synthesis Technologies for Pharmaceutical Research

The growing interest in deuterated pharmaceuticals has spurred the development of more efficient and selective methods for deuterium (B1214612) incorporation. doi.org Historically, the synthesis of deuterated compounds often involved multi-step, complex processes. doi.org However, recent innovations are making deuteration more practical and cost-effective for pharmaceutical research and development.

Key advancements include:

Catalytic Systems: New catalytic processes are being developed that operate under mild conditions, avoiding the need for extreme temperatures or pH levels. For example, an ionic liquid (IL) catalyst system using 1-n-butyl-2,3-dimethylimidazolium prolinate has been shown to effectively catalyze the hydrogen-deuterium (H/D) exchange in Active Pharmaceutical Ingredients (APIs) using deuterated chloroform (B151607) (CDCl3) as the deuterium source. doi.org This method achieved high deuterium incorporation (up to 95%) in flunitrazepam in less than 10 hours. doi.org

Flow Synthesis Systems: A novel flow synthesis system for creating deuterium-labeled compounds has been developed that functions at ambient temperature and pressure. bionauts.jp This system utilizes a membrane-type reactor where heavy water (D2O) and a proton source are supplied to the anode side of a proton-conducting membrane, and the compound to be deuterated is on the cathode side. bionauts.jp This electrochemical process avoids organic synthesis and minimizes waste, offering high reaction performance with 80-99% deuterium introduction and 80-98% yield for compounds like ibuprofen. bionauts.jp

Organocatalytic Strategies: An organocatalytic approach has been developed for the direct conversion of readily available aldehydes into their 1-deutero counterparts. arizona.edu This method is effective for both aromatic and aliphatic substrates and allows for late-stage deuterium incorporation into complex molecules with high deuteration levels (>90%). arizona.edu

These innovative technologies are overcoming previous limitations, making the synthesis of deuterated building blocks and complex APIs more efficient and environmentally friendly. bionauts.jparizona.edu

Table 1: Comparison of Modern Deuteration Synthesis Technologies

| Technology | Key Features | Advantages | Example Application |

|---|---|---|---|

| Ionic Liquid (IL) Catalysis | Uses an IL catalyst (e.g., BMMI.Pro) and a deuterium source (e.g., CDCl3) for H/D exchange. doi.org | Operates under mild conditions; avoids extreme pH, temperature, or metals; high deuterium incorporation (up to 95%). doi.org | Deuteration of flunitrazepam. doi.org |

| Electrochemical Flow Synthesis | Employs a membrane-type reactor with a proton-conducting membrane (e.g., Nafion) and heavy water (D2O). bionauts.jp | Ambient temperature and pressure; no organic synthesis, minimal waste; high yield (80-98%); reusable deuterium source. bionauts.jp | Deuteration of ibuprofen. bionauts.jp |

| Organocatalysis | Directly converts aldehydes to 1-deutero aldehydes using an organocatalyst. arizona.edu | Efficient, minimal steps; works for a wide range of compounds, including complex structures; high deuteration level (>90%). arizona.edu | Synthesis of deuterated aldehydes for use as building blocks. arizona.edu |

Computational Advancements in Predicting Deuterated Compound Behavior and Interactions

Computational chemistry and molecular modeling are playing an increasingly vital role in the development of deuterated drugs. These tools allow researchers to predict how deuterium substitution will affect a molecule's properties and interactions with biological targets in silico, long before synthesis is attempted. nih.gov This predictive power can significantly accelerate the drug discovery process and reduce development costs. nih.govnih.gov

Recent computational advancements impacting deuterated drug design include:

Quantum Mechanics (QM) Methods: Methods like Density Functional Theory (DFT) and Hartree-Fock are used to accurately model the electronic structure of molecules. nih.gov These calculations can predict changes in bond strength, vibrational frequencies, and reactivity that result from replacing hydrogen with deuterium, which is the basis of the kinetic isotope effect (KIE).

Artificial Intelligence (AI) and Machine Learning: AI-powered tools like AlphaFold are revolutionizing the prediction of protein structures. nih.gov Accurate protein structures are essential for molecular docking studies, which predict how a drug molecule fits into the binding site of its target protein. nih.gov By providing better target structures, AI accelerates the design and optimization of novel drugs, including deuterated candidates. nih.gov

These computational approaches help to rationalize the effects of deuteration, moving the field from a trial-and-error process to a more predictable, design-oriented strategy. nih.govnih.gov

Table 2: Computational Tools in Deuterated Drug Development

| Computational Method | Application in Deuterated Drug Research | Predicted Outcomes |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Modeling the kinetic isotope effect (KIE). nih.gov | Changes in reaction rates at metabolic sites. |

| Molecular Docking | Predicting the binding of a deuterated drug to its biological target. nih.gov | Binding energy, binding pose, and potential for altered efficacy. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions between a drug and its target over time. nih.gov | Stability of the drug-target complex, conformational changes, validation of docking results. nih.gov |

Role of Raltegravir-d3 (Potassium) in Advancing Analytical Standards and Research Probes

Raltegravir-d3 (potassium) is the deuterated form of Raltegravir (B610414), a potent inhibitor of the HIV-1 integrase enzyme used in antiretroviral therapy. lgcstandards.commedkoo.com While the parent compound, Raltegravir, is the active therapeutic agent, Raltegravir-d3 (potassium) serves a critical and distinct role in pharmaceutical science, primarily as an analytical standard and a research probe. lgcstandards.comlgcstandards.com

Internal Standard for Bioanalysis: In quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are considered the gold standard for internal standards. Raltegravir-d3 is chemically identical to Raltegravir, so it co-elutes and ionizes similarly during analysis, but it is distinguishable by its higher mass. medchemexpress.com This allows it to be used to accurately quantify the concentration of Raltegravir in complex biological matrices like plasma or urine by correcting for variations in sample preparation and instrument response.

Metabolic Research Probe: The primary metabolic pathway for Raltegravir in humans is glucuronidation, a reaction catalyzed mainly by the UGT1A1 enzyme. nih.govselleckchem.com Raltegravir-d3 can be used as a probe to study this specific metabolic process. By administering Raltegravir-d3, researchers can investigate the activity of the UGT1A1 enzyme and explore how other drugs or genetic factors might influence Raltegravir's metabolism without administering the active drug itself. nih.gov

Pharmaceutical Reference Material: Raltegravir-d3 (potassium) is produced as a high-purity reference material. lgcstandards.comlgcstandards.com This ensures its reliability for use in quality control assays, analytical method development and validation, and regulatory submissions for Raltegravir drug products.

The use of Raltegravir-d3 (potassium) exemplifies the crucial, behind-the-scenes role that deuterated compounds play in ensuring the accuracy of analytical data and advancing our understanding of drug metabolism, which are fundamental aspects of modern drug development. dataintelo.commedchemexpress.com

Table 3: Characteristics of Raltegravir-d3 (Potassium) as an Analytical Tool

| Property | Description | Relevance in Research and Analysis |

|---|---|---|

| Isotopic Labeling | Contains three deuterium (d3) atoms, replacing three hydrogen atoms. | Provides a mass shift of +3 Da compared to Raltegravir, allowing it to be distinguished by mass spectrometry. |

| Chemical Equivalence | Behaves chemically and physically almost identically to Raltegravir in analytical systems (e.g., chromatography). medchemexpress.com | Ensures it accurately reflects the analytical behavior of the non-deuterated drug, making it an ideal internal standard. |

| Metabolic Pathway | Undergoes the same primary metabolic pathway as Raltegravir (UGT1A1-mediated glucuronidation). nih.gov | Allows it to be used as a specific probe to study the kinetics and dynamics of Raltegravir metabolism. |

| High Purity | Manufactured as a certified reference material. lgcstandards.comlgcstandards.com | Guarantees accuracy and reliability for quantitative analysis and quality control applications. |

Conclusion

Summary of Raltegravir-d3 (Potassium)'s Significance in Pharmaceutical Research

Raltegravir-d3 (potassium) is an indispensable tool in the development and clinical application of the antiretroviral drug Raltegravir (B610414). Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of Raltegravir in complex biological samples. This precision is fundamental for critical research areas, including pharmacokinetics, bioequivalence, and therapeutic drug monitoring, ensuring that the relationship between drug exposure and clinical effect is well-understood.

Broader Implications of Deuterated Compounds for Scientific Inquiry

The use of Raltegravir-d3 (potassium) exemplifies a broader principle in modern pharmaceutical science: the strategic use of deuterated compounds. Stable isotope labeling is a key enabling technology that has revolutionized quantitative bioanalysis. By providing ideal internal standards for mass spectrometry-based assays, deuterated compounds have significantly improved the reliability and accuracy of data that underpins drug discovery, development, and clinical use. This leads to safer and more effective medicines and a deeper understanding of drug behavior in the human body.

Q & A

Q. What are the critical safety protocols for handling Raltegravir-d3 (potassium) in laboratory settings?

Raltegravir-d3 (potassium) requires stringent safety measures to mitigate risks such as electrostatic discharge, inhalation of particulate matter, and environmental contamination. Key protocols include:

- Using grounded equipment and inert atmospheres to prevent electrostatic ignition .

- Employing local exhaust ventilation to minimize airborne particles during weighing or handling .

- Avoiding skin/eye contact and using absorbent materials (e.g., inert clays) to contain spills .

- Storing in sealed containers away from ignition sources and ensuring compliance with OSHA and GHS standards .

Q. How should Raltegravir-d3 (potassium) be utilized as an internal standard in LC-MS/MS quantification?

Raltegravir-d3 (potassium) is ideal for isotopic dilution mass spectrometry due to its co-elution with the non-deuterated parent compound, ensuring accurate quantification. Methodological considerations include:

- Confirming deuterium stability under analytical conditions (e.g., pH, temperature) to prevent isotopic exchange .

- Validating matrix effects by comparing analyte response in biological matrices (plasma, tissue homogenates) against solvent standards .

- Optimizing chromatographic conditions (e.g., column chemistry, gradient) to resolve potential interferences from metabolites or impurities .

Q. What experimental design principles apply to ADME studies using Raltegravir-d3 (potassium)?

- Dosing : Administer deuterated and non-deuterated forms at a fixed ratio to track pharmacokinetic parameters (e.g., clearance, half-life) .

- Sample Collection : Use timed sampling to capture absorption/distribution phases and stabilize samples with protease inhibitors to prevent degradation .

- Data Normalization : Correct for ion suppression/enhancement using internal standard response curves .

Advanced Research Questions

Q. How can researchers address contradictions in Raltegravir-d3 (potassium) stability data across different biological matrices?

Discrepancies may arise from matrix-specific interactions (e.g., protein binding, enzymatic activity). To resolve these:

- Conduct forced degradation studies under varied pH, temperature, and oxidative conditions to identify instability triggers .

- Validate recovery rates using spike-and-recovery experiments in target matrices (e.g., liver microsomes vs. plasma) .

- Cross-validate results with orthogonal techniques like NMR or HPLC-UV to confirm degradation pathways .

Q. What strategies optimize chromatographic separation of Raltegravir-d3 (potassium) from co-eluting impurities in complex samples?

- Column Selection : Use high-resolution columns (e.g., HILIC or charged-surface C18) to exploit subtle polarity differences between deuterated and non-deuterated forms .

- Mobile Phase Optimization : Adjust organic modifier ratios (acetonitrile vs. methanol) and buffer pH to enhance retention time shifts .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to distinguish isotopic clusters and fragment ions unique to impurities .

Q. How can researchers mitigate biases in Raltegravir-d3 (potassium) quantification caused by matrix effects or ion suppression?

- Matrix-Matched Calibration : Prepare calibration standards in the same biological matrix as study samples to account for suppression .

- Post-Column Infusion : Map ion suppression zones across the chromatographic run to adjust elution conditions .

- Internal Standard Tracking : Use a second isotopic standard (e.g., ¹³C-labeled Raltegravir) for dual normalization .

Methodological and Reporting Guidelines

Q. What are the best practices for reporting Raltegravir-d3 (potassium) experimental data in peer-reviewed journals?

- Abstract : Highlight methodological innovations (e.g., novel extraction protocols) and quantitative precision .

- Experimental Section : Detail deuterium incorporation sites, synthetic pathways, and purity validation (e.g., HPLC-ELSD) .

- Data Interpretation : Discuss limitations, such as isotopic exchange risks in long-term stability studies, and propose mitigation strategies .

Q. How should researchers validate the absence of toxicological artifacts in Raltegravir-d3 (potassium) in vivo studies?

- Histopathological Analysis : Compare tissue samples from deuterated vs. non-deuterated treatment groups to rule out deuterium-induced toxicity .

- Metabolite Profiling : Use HRMS to confirm that deuterated metabolites do not exhibit unexpected bioactivity .

- Regulatory Cross-Check : Align with OECD Test Guidelines (e.g., TG 111 for hydrolysis stability) to ensure data acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.